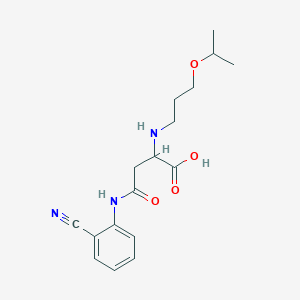![molecular formula C16H12Cl2N4O2 B2595360 1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-84-7](/img/structure/B2595360.png)
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as DPU-4, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
Antifouling Booster Biocides in Marine Sediments :A study by Gatidou et al. (2004) developed a method for determining antifouling booster biocides, including diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), and their degradation products in marine sediments using high-performance liquid chromatography–diode array detection (HPLC–DAD). This research is significant in monitoring and managing marine pollution caused by these compounds (Gatidou et al., 2004).
Synthesis and Biological Activity of Urea Derivatives :Ling et al. (2008) synthesized novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives. These compounds showed promising antitumor activities, highlighting their potential in pharmaceutical research (Ling et al., 2008).
Analysis of Antifouling Biocides in Seawater :Another study by Gatidou et al. (2005) focuses on the determination of antifouling biocides, including diuron (1-(3,4 dichlorophenyl) 3,3 dimethyl urea), in seawater. This research plays a crucial role in understanding the environmental impact of these biocides (Gatidou et al., 2005).
Insecticide Research :Research by Mulder and Gijswijt (1973) explores 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea as a representative of a new class of insecticides. These compounds have unique modes of action and are expected to be safe for mammals, highlighting their potential in agricultural applications (Mulder & Gijswijt, 1973).
Corrosion Inhibition Studies :A study by Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds with a 3,4-dimethoxy phenyl group, for mild steel in acidic solutions. This research has implications in materials science and engineering (Mistry et al., 2011).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-9(7-13(12)18)20-16(24)19-8-14-10-3-1-2-4-11(10)15(23)22-21-14/h1-7H,8H2,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNBOUADKASKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)



![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
![2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide](/img/structure/B2595290.png)


![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea](/img/structure/B2595296.png)

